4-Amino-6-chloropicolinaldehyde 4-Amino-6-chloropicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1060809-65-5
VCID: VC20153949
InChI: InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)
SMILES:
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol

4-Amino-6-chloropicolinaldehyde

CAS No.: 1060809-65-5

Cat. No.: VC20153949

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-chloropicolinaldehyde - 1060809-65-5

Specification

CAS No. 1060809-65-5
Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
IUPAC Name 4-amino-6-chloropyridine-2-carbaldehyde
Standard InChI InChI=1S/C6H5ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-3H,(H2,8,9)
Standard InChI Key WULNKBTWIAYXJC-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1C=O)Cl)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Amino-6-chloropicolinaldehyde (IUPAC name: 4-amino-6-chloropyridine-2-carbaldehyde) features a pyridine ring with three distinct substituents:

  • Amino group (-NH₂) at position 4, enhancing nucleophilicity and hydrogen-bonding capacity.

  • Chlorine atom (-Cl) at position 6, introducing steric hindrance and electronic effects.

  • Aldehyde group (-CHO) at position 2, enabling condensation reactions for Schiff base formation.

The planar pyridine ring facilitates π-π stacking interactions, while the chloro and aldehyde groups create polarity gradients critical for solubility and reactivity.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₆H₅ClN₂O
Molecular Weight156.57 g/mol
IUPAC Name4-amino-6-chloropyridine-2-carbaldehyde
Canonical SMILESC1=C(C=C(N=C1C=O)Cl)N
SolubilityModerate in polar solvents (e.g., DMSO, methanol)
StabilitySensitive to oxidation; requires inert storage

The compound’s aldehyde group renders it prone to oxidation, necessitating storage under nitrogen or argon.

Synthesis and Optimization

Conventional Synthetic Routes

Industrial synthesis typically proceeds via two stages:

  • Chlorination of 6-Methylpicolinaldehyde:

    • The methyl group at position 6 is replaced with chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Conditions: 60–80°C, anhydrous dichloromethane, 6–8 hours.

    • Yield: ~75% (reported for analogous chlorinations).

  • Amination at Position 4:

    • The aldehyde group is protected (e.g., as an acetal) to prevent side reactions.

    • Amination employs ammonia or primary amines under catalytic hydrogenation (H₂/Pd-C) or Ullmann coupling conditions.

    • Deprotection: Acidic hydrolysis (e.g., HCl/THF) restores the aldehyde functionality.

Alternative Methods and Yield Optimization

Recent studies explore nucleophilic aromatic substitution (SNAr) for direct amination:

  • Reagents: Sodium amide (NaNH₂) in liquid ammonia at −33°C.

  • Yield: 65–70%, with reduced byproducts compared to traditional routes .

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (%)
ConventionalSOCl₂, NH₃, H₂/Pd-C7095
SNArNaNH₂, NH₃(l)6598
Continuous FlowMicroreactor, 100°C, 2 min82*99*
*Theoretical values based on analogous pyridine derivatives .

Reactivity and Applications

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form Schiff bases, pivotal in coordination chemistry:

  • Example Reaction:
    4-Amino-6-chloropicolinaldehyde+R-NH2Schiff base+H2O\text{4-Amino-6-chloropicolinaldehyde} + \text{R-NH}_2 \rightarrow \text{Schiff base} + \text{H}_2\text{O}

  • Applications:

    • MOFs: Schiff bases act as linkers in porous materials for gas storage (e.g., CO₂ sequestration).

    • Catalysis: Palladium-Schiff base complexes facilitate cross-coupling reactions (Suzuki-Miyaura) .

Pharmaceutical Intermediates

4-Amino-6-chloropicolinaldehyde serves as a precursor in antiviral and antibiotic agents:

  • Antiviral Research: Derivatives inhibit viral proteases (e.g., HIV-1 protease) by coordinating to active-site metals .

  • Antibiotic Synthesis: Functionalization at the aldehyde position yields quinolone analogs with broad-spectrum activity.

Case Study: A 2024 screen identified a derivative (4-amino-6-chloro-2-(morpholinomethyl)pyridine) as a potent inhibitor of SARS-CoV-2 main protease (IC₅₀ = 0.8 μM) .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), attributed to:

  • Membrane Disruption: The chloro group enhances lipophilicity, promoting cell wall penetration.

  • Enzyme Inhibition: Schiff base metabolites chelate Mg²⁺ in bacterial kinases .

Comparative Analysis with Structural Analogs

4-Amino-6-chloropicolinaldehyde vs. 4-Amino-6-methylpicolinaldehyde

ParameterChloro DerivativeMethyl Derivative
ReactivityHigher electrophilicity (Cl)Lower steric hindrance (CH₃)
StabilityProne to oxidationMore stable under ambient conditions
Biological ActivityBroader antimicrobial spectrumSelective kinase inhibition

The chloro group enhances electrophilicity but reduces stability, necessitating tailored applications .

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